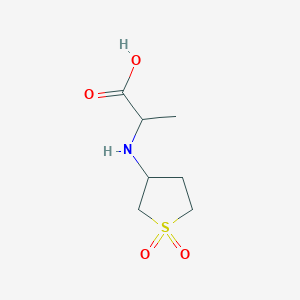

![molecular formula C9H17NO4S B3119132 2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid CAS No. 247109-34-8](/img/structure/B3119132.png)

2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid

Übersicht

Beschreibung

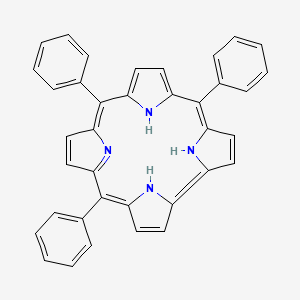

“2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid”, also known as MTAA or Mck-Asp-OH, is a chemical compound. It contains a total of 23 bonds; 12 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, 1 sulfone, and 1 tetrahydro-thiophene .

Synthesis Analysis

The synthesis of this compound is not straightforward due to solvent effects and low solubility of some reagents in the appropriate solvents . The main synthetic route to dithiocarbamates, which this compound is a type of, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Molecular Structure Analysis

The molecular formula of “2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid” is C9H17NO4S, and its molecular weight is 235.3 g/mol. It contains a total of 23 atoms: 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis

The reaction between amines and carbon disulfide involves catalysis by a strong base . The rate of dithiocarbamate formation increases with the increase of the dielectric permittivity of the solvent .Wissenschaftliche Forschungsanwendungen

Role in Ruminant Nutrition

Isoacids, including branched-chain fatty acids like isobutyric, 2-methylbutyric, and isovaleric acid, play significant roles in ruminant nutrition. They originate from amino acid degradation and contribute to the biosynthesis of essential amino acids and higher branched-chain volatile fatty acids. Isoacids have been noted for their positive influence on microbial fermentation in the rumen, although their impact on intermediary metabolism requires further investigation. The potential positive effects of isoacids on milk production in lactating cows highlight their importance in agricultural sciences and animal husbandry (Andries et al., 1987).

Environmental Toxicology

Research on the environmental toxicology of chemicals like 2,4-D herbicide (2,4-dichlorophenoxyacetic acid), which shares some functional group similarities with the compound , provides insights into the ecological impact of chemical compounds. Studies have delved into the mutagenicity and toxicological profiles of such chemicals, offering a framework for understanding the environmental and health implications of widespread chemical usage (Zuanazzi et al., 2020).

Flavor Compounds in Foods

Branched aldehydes, derived from amino acids, contribute significantly to the flavor profiles of various foods. Understanding the production and breakdown pathways of these compounds, including their synthesis from amino acids and their presence in food products, is essential for the food industry. This knowledge aids in controlling the formation of desired flavor compounds in food products (Smit et al., 2009).

Antioxidant and Therapeutic Roles

The pharmacological review of compounds like chlorogenic acid (CGA) and taurine illustrates the diverse therapeutic roles of amino acid-derived compounds. CGA, for example, exhibits antioxidant, anti-inflammatory, and neuroprotective properties, suggesting the potential of similar compounds in disease prevention and management. Similarly, taurine's role in diabetes management underscores the importance of amino acid derivatives in medical research (Naveed et al., 2018; Sirdah, 2015).

Plant and Insect Biochemistry

The study of isoxazolin-5-one and 3-nitropropanoic acid derivatives in plants and insects reveals the intricate biochemical interactions within ecosystems. These compounds, found in legumes and leaf beetles, exhibit various biological activities that contribute to plant defense mechanisms and insect metabolism. Understanding these interactions provides valuable insights into ecological balance and the potential for natural product discovery (Becker et al., 2017).

Eigenschaften

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-6(2)8(9(11)12)10-7-3-4-15(13,14)5-7/h6-8,10H,3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOIPJZEHYCNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266102 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid | |

CAS RN |

247109-34-8 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247109-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)

![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)